- Teleamination of the imidazo[1,2-a]pyridine system, Journal of Organic Chemistry, 1978, 43(14), 2900-6

Cas no 933-69-7 (5-Methylimidazo[1,2-a]pyridine)

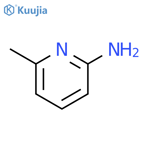

![5-Methylimidazo[1,2-a]pyridine structure](https://ja.kuujia.com/scimg/cas/933-69-7x500.png)

5-Methylimidazo[1,2-a]pyridine 化学的及び物理的性質

名前と識別子

-

- 5-Methylimidazo[1,2-a]pyridine

- 5-methyl-Imidazo[1,2-a]pyridine

- 5-Methylimidazo[1,2-a]pyridine (ACI)

- NSC 305205

- YFSMYPDRRLSNTH-UHFFFAOYSA-N

- J-517809

- NSC-305205

- CS-0081076

- AKOS005071341

- 5-Methylimidazo[1,2-a]pyridine, AldrichCPR

- 5-METHYLH-IMIDAZO[1,2-A]PYRIDINE

- 8X-0855

- EN300-251067

- Z1201623273

- 933-69-7

- SCHEMBL260258

- MFCD06200991

- NSC305205

- DTXSID20239375

- 5-Methylimidazo(1,2-a)pyridine

- DB-079517

- 5-metylimidazo[1,2-a]pyridine

-

- MDL: MFCD06200991

- インチ: 1S/C8H8N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-6H,1H3

- InChIKey: YFSMYPDRRLSNTH-UHFFFAOYSA-N

- ほほえんだ: N1=C2C=CC=C(N2C=C1)C

計算された属性

- せいみつぶんしりょう: 132.06900

- どういたいしつりょう: 132.069

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.3A^2

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.11

- ふってん: 96°C/0.7mm

- フラッシュポイント: °C

- 屈折率: 1.609

- PSA: 17.30000

- LogP: 1.64270

5-Methylimidazo[1,2-a]pyridine セキュリティ情報

5-Methylimidazo[1,2-a]pyridine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methylimidazo[1,2-a]pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18396-5G |

5-methylimidazo[1,2-a]pyridine |

933-69-7 | 97% | 5g |

¥ 1,722.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18396-1G |

5-methylimidazo[1,2-a]pyridine |

933-69-7 | 97% | 1g |

¥ 574.00 | 2023-04-12 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-262677-1g |

5-Methylimidazo[1,2-a]pyridine, |

933-69-7 | 1g |

¥1527.00 | 2023-09-05 | ||

| Ambeed | A591628-5g |

5-Methylimidazo[1,2-a]pyridine |

933-69-7 | 98% | 5g |

$80.0 | 2024-05-28 | |

| TRC | M321348-25mg |

5-Methylimidazo[1,2-a]pyridine |

933-69-7 | 25mg |

$ 50.00 | 2022-06-04 | ||

| Ambeed | A591628-250mg |

5-Methylimidazo[1,2-a]pyridine |

933-69-7 | 98% | 250mg |

$29.0 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18396-10G |

5-methylimidazo[1,2-a]pyridine |

933-69-7 | 97% | 10g |

¥ 2,864.00 | 2023-04-12 | |

| Matrix Scientific | 045762-1g |

5-Methylimidazo[1,2-a]pyridine, >95% |

933-69-7 | >95% | 1g |

$75.00 | 2023-09-08 | |

| Apollo Scientific | OR15456-5g |

5-Methylimidazo[1,2-a]pyridine |

933-69-7 | 5g |

£240.00 | 2023-06-14 | ||

| Enamine | EN300-251067-0.1g |

5-methylimidazo[1,2-a]pyridine |

933-69-7 | 95% | 0.1g |

$19.0 | 2024-06-19 |

5-Methylimidazo[1,2-a]pyridine 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

- Synthesis of Acyclo-C-nucleosides in the Imidazo[1,2-a]-pyridine and Pyrimidine Series as Antiviral Agents, Journal of Medicinal Chemistry, 1996, 39(14), 2856-2859

ごうせいかいろ 6

- Imidazole derivatives. V. Synthesis and pharmacological activity of alkylimidazo[1,2-α]pyridines, Bollettino Chimico Farmaceutico, 1971, 110(6), 317-21

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

- Substituent Effects on Fluorescent Properties of Imidazo[1,2-a]pyridine-Based Compounds, Bulletin of the Chemical Society of Japan, 1999, 72(6), 1327-1334

ごうせいかいろ 11

5-Methylimidazo[1,2-a]pyridine Raw materials

5-Methylimidazo[1,2-a]pyridine Preparation Products

5-Methylimidazo[1,2-a]pyridine 関連文献

-

Hua Cao,Yuanguang Lin,Haiying Zhan,Zuodong Du,Xiulian Lin,Qi-Mei Liang,Hong Zhang RSC Adv. 2012 2 5972

-

2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compoundsRamachandran Gunasekar,Ross L. Goodyear,Ilaria Proietti Silvestri,Jianliang Xiao Org. Biomol. Chem. 2022 20 1794

5-Methylimidazo[1,2-a]pyridineに関する追加情報

5-Methylimidazo[1,2-a]pyridine: A Comprehensive Overview

5-Methylimidazo[1,2-a]pyridine, also known by its CAS number 933-69-7, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazo[1,2-a]pyridine family, which is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of a methyl group at the 5-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The structure of 5-Methylimidazo[1,2-a]pyridine is notable for its aromaticity and conjugation, which contribute to its stability and reactivity. Recent studies have highlighted its potential as a building block in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel anticancer agents, where its ability to modulate specific cellular pathways has shown promising results. Additionally, the compound has been investigated for its potential in the design of advanced materials, such as organic semiconductors and sensors.

In terms of synthesis, 5-Methylimidazo[1,2-a]pyridine can be prepared through various routes, including condensation reactions and cyclization processes. One notable method involves the reaction of o-phenylenediamine derivatives with α-keto esters under thermal or catalytic conditions. This approach not only ensures high yields but also allows for functional group diversity, enabling further modifications to tailor the compound's properties.

The chemical properties of 5-Methylimidazo[1,2-a]pyridine are heavily influenced by its electronic structure. The nitrogen atoms within the imidazole and pyridine rings create a highly electron-deficient system, which enhances its ability to participate in π-π interactions and hydrogen bonding. These characteristics make it an attractive candidate for use in supramolecular chemistry and drug delivery systems.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 5-Methylimidazo[1,2-a]pyridine. Density functional theory (DFT) calculations have revealed that the methyl substitution at the 5-position significantly alters the molecule's frontier molecular orbitals, thereby influencing its reactivity towards electrophilic and nucleophilic attacks. This understanding has paved the way for more precise predictions of its behavior in complex chemical environments.

In conclusion, 5-Methylimidazo[1,2-a]pyridine (CAS No: 933-69-7) stands as a versatile compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. As ongoing studies continue to uncover new facets of its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

933-69-7 (5-Methylimidazo[1,2-a]pyridine) 関連製品

- 1209798-54-8(N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide)

- 2679934-90-6(tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate)

- 2172053-76-6(1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)

- 1251626-04-6(N-(2-methoxy-5-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)

- 2248381-59-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)

- 2171679-56-2(3-(3-aminothiolan-3-yl)thian-3-ol)

- 1710821-09-2(3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid)

- 4747-41-5(1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione)

- 1609395-59-6(N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)

- 1091111-55-5(N'-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide)